molecular formula C20H23FN4O7 B582766 (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1147289-76-6

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B582766
CAS No.: 1147289-76-6
M. Wt: 450.423
InChI Key: CJADKMQRNXPXHZ-YUAHOQAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the glucuronidation of flupirtine. This process typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions. Industrial production methods may involve enzymatic processes using beta-glucuronidase to facilitate the glucuronidation reaction .

Chemical Reactions Analysis

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other glucuronides such as:

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(22-8-10-2-4-11(21)5-3-10)24-18(12)25-19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H,23,26)(H,30,31)(H2,22,24,25)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJADKMQRNXPXHZ-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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